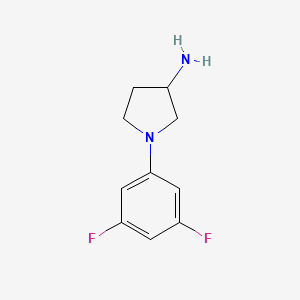

1-(3,5-Difluorophenyl)pyrrolidin-3-amine

Beschreibung

Overview of Heterocyclic Nitrogen-Containing Compounds in Medicinal Chemistry

Heterocyclic compounds containing nitrogen atoms are fundamental building blocks in medicinal chemistry. mdpi.com These structures are integral to a wide range of natural products, including alkaloids, vitamins, and hormones, as well as a majority of synthetic pharmaceuticals. nih.govpensoft.net It is estimated that approximately 60-75% of FDA-approved drugs feature a nitrogen heterocycle in their structure. google.comacs.org The prevalence of these motifs is due to their ability to engage in various interactions with biological targets, such as hydrogen bonding, which is facilitated by the nitrogen atom. acs.org

The structural diversity of nitrogen heterocycles allows for fine-tuning of a molecule's physicochemical properties. Modifications to the heterocyclic ring can influence a compound's anti-inflammatory, antibacterial, anti-tumor, antiviral, and antifungal activities. nih.gov Prominent examples of nitrogen-containing heterocyclic cores in medicine include pyridine, pyrimidine, indole, and quinoline. mdpi.comnih.gov Their versatility and proven success have made them a primary focus in the design and development of new therapeutic agents. mdpi.com

Significance of the Pyrrolidine (B122466) Core in Drug Discovery and Development

Within the vast family of nitrogen heterocycles, the pyrrolidine ring, a five-membered saturated scaffold, holds a position of particular importance in drug discovery. nih.govnih.gov This scaffold is a key structural component in numerous natural products, especially alkaloids, and is found in many pharmacologically active agents. nih.govmdpi.com In fact, among the most common five-membered non-aromatic nitrogen heterocycles, the pyrrolidine nucleus is the most frequently represented in drugs approved by the U.S. Food and Drug Administration (FDA). mdpi.com

The value of the pyrrolidine core is attributed to several key features:

Three-Dimensionality : The non-planar, sp³-hybridized nature of the pyrrolidine ring provides increased three-dimensional coverage, allowing for more effective exploration of the pharmacophore space compared to flat, aromatic systems. nih.govmdpi.comgoogle.com

Stereochemistry : The pyrrolidine ring contains stereogenic centers, meaning the spatial orientation of its substituents can be precisely controlled. This is crucial, as different stereoisomers of a drug candidate can exhibit vastly different biological profiles and binding affinities to target proteins. nih.govmdpi.com

Versatility : The pyrrolidine scaffold serves as a versatile template for designing and developing novel biologically active compounds, acting as a key intermediate in many synthetic pathways. nih.gov

These attributes make the pyrrolidine ring a privileged scaffold in pharmaceutical science, continually utilized by medicinal chemists to create new drug candidates for a wide range of diseases. nih.govmdpi.com

Introducing 1-(3,5-Difluorophenyl)pyrrolidin-3-amine: Structural Features and Research Relevance

This compound is a synthetic organic compound that combines the key features of the pyrrolidine scaffold with the increasingly important difluorophenyl motif. Its structure consists of a central pyrrolidine ring, an amine group at the 3-position, and a 3,5-difluorophenyl group attached to the pyrrolidine nitrogen.

Structural Features:

Pyrrolidin-3-amine Core : This provides the foundational three-dimensional structure and a basic primary amine group, which can serve as a critical hydrogen bonding site or a point for further chemical modification.

3,5-Difluorophenyl Group : The introduction of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry. nih.gov Due to fluorine's high electronegativity and small size, its inclusion can significantly alter a molecule's chemical and physical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The meta-substitution pattern (3,5-) on the phenyl ring influences the electronic properties and orientation of the group. nih.gov

Research Relevance: While specific research on this compound itself is not extensively detailed in publicly available literature, the relevance of its structural components is well-documented through studies on analogous compounds. Derivatives of (difluorophenyl)pyrrolidine are being investigated as potent inhibitors of the Trk (tropomyosin receptor kinase) family of protein tyrosine kinases. google.com These inhibitors have potential applications in the treatment of cancer, pain, and inflammation. google.com Furthermore, related phenyl-pyrrolidine structures have been explored for their activity on central nervous system targets, such as the serotonin (B10506) transporter (SERT), suggesting potential uses as antidepressant agents. The combination of the validated pyrrolidine scaffold with the modulating effects of difluorination makes this compound and its derivatives valuable tools for chemical biology and drug discovery programs, particularly in oncology and neuroscience.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂F₂N₂ |

| Molecular Weight | 198.21 g/mol |

| Topological Polar Surface Area | 29.3 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Note: The physicochemical properties are computed values based on the chemical structure.

Rationale and Scope of the Comprehensive Academic Research Outline

The rationale for focusing on this compound stems from the proven importance of its constituent parts—the pyrrolidine core and the difluorophenyl group—in the development of bioactive compounds. Understanding the foundational chemistry and biological context of such molecules is essential for guiding future research in medicinal chemistry. This article provides a concise, academic overview structured to introduce the broader class of nitrogen heterocycles, narrow the focus to the significant pyrrolidine scaffold, and finally present the specific structural features and research relevance of this compound. The scope is intentionally focused on these fundamental aspects to provide a clear and scientifically grounded introduction to the compound's place in chemical and biological research.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H12F2N2 |

|---|---|

Molekulargewicht |

198.21 g/mol |

IUPAC-Name |

1-(3,5-difluorophenyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C10H12F2N2/c11-7-3-8(12)5-10(4-7)14-2-1-9(13)6-14/h3-5,9H,1-2,6,13H2 |

InChI-Schlüssel |

MTPGQCONVWCIKG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CC1N)C2=CC(=CC(=C2)F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 1 3,5 Difluorophenyl Pyrrolidin 3 Amine

Retrosynthetic Approaches for the 1-(3,5-Difluorophenyl)pyrrolidin-3-amine Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered:

Disconnection of the N-aryl bond: This approach severs the bond between the pyrrolidine (B122466) nitrogen and the 3,5-difluorophenyl ring. This leads to two key synthons: 3-aminopyrrolidine and a 3,5-difluorophenyl halide or an equivalent electrophilic species. The forward synthesis would then involve an N-arylation reaction.

Disconnection of the C-N bond at the 3-position: This strategy breaks the bond between the pyrrolidine ring and the 3-amino group. This retrosynthetic step suggests a precursor such as 1-(3,5-difluorophenyl)pyrrolidin-3-one, which could be converted to the target amine via reductive amination.

A further disconnection of the pyrrolidine ring itself points towards acyclic precursors that can be cyclized to form the five-membered ring. This could involve, for example, a 1,4-dicarbonyl compound and an amine in a Paal-Knorr type synthesis, or the cyclization of a suitably functionalized linear chain.

Established Synthetic Routes for Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives is a well-established field in organic chemistry, with numerous methods available for both the construction of the ring and its subsequent functionalization.

Ring Construction Strategies from Acyclic Precursors

The formation of the pyrrolidine ring from linear molecules is a versatile approach that allows for the introduction of various substituents. researchgate.net Some prominent strategies include:

1,3-Dipolar Cycloadditions: This method involves the reaction of an azomethine ylide with an alkene. It is a powerful tool for the stereocontrolled synthesis of substituted pyrrolidines. nih.gov

Reductive Amination of 1,4-Dicarbonyl Compounds: The condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by reduction, is a classical and effective method for synthesizing N-substituted pyrrolidines. researchgate.net

Cyclization of Amino Alcohols: 1,4-amino alcohols can undergo cyclization under acidic or basic conditions to yield pyrrolidines. nih.gov

From Amino Acids: Chiral amino acids, such as L-aspartic acid, can serve as enantiopure starting materials for the synthesis of substituted pyrrolidines, including 3-aminopyrrolidine derivatives. researchgate.net

| Ring Construction Strategy | Key Precursors | Typical Reagents/Conditions | Reference |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene | Metal catalysts or thermal conditions | nih.gov |

| Reductive Amination | 1,4-Dicarbonyl, Primary amine/Ammonia | Reducing agent (e.g., NaBH₃CN, H₂/Pd) | researchgate.net |

| Amino Alcohol Cyclization | 1,4-Amino alcohol | Acid or base catalysis | nih.gov |

| From Amino Acids | L-Aspartic acid | Multi-step synthesis | researchgate.net |

Functionalization of Pre-existing Pyrrolidine Rings

Alternatively, a pre-formed pyrrolidine ring can be functionalized to introduce the desired substituents. To obtain a 3-amino group, several methods can be employed:

C-H Amination: Direct amination of a C-H bond at the 3-position of the pyrrolidine ring is a modern and atom-economical approach. This can be achieved using various catalytic systems. organic-chemistry.org

From Hydroxyproline: Commercially available hydroxyproline can be converted to 3-aminopyrrolidine derivatives through a series of functional group interconversions.

Reduction of a Nitro Group: A pyrrolidine ring bearing a nitro group at the 3-position can be reduced to the corresponding amine.

Conversion of a Carbonyl Group: As mentioned in the retrosynthetic analysis, a ketone at the 3-position can be converted to an amine.

| Functionalization Method | Starting Material | Key Transformation |

| C-H Amination | Pyrrolidine | Direct introduction of an amino group |

| From Hydroxyproline | Hydroxyproline | Functional group interconversion |

| Nitro Group Reduction | 3-Nitropyrrolidine | Reduction of the nitro group |

| Carbonyl Conversion | Pyrrolidin-3-one | Reductive amination or related methods |

Specific Synthetic Pathways for this compound

Based on the general principles outlined above, more specific synthetic pathways for this compound can be proposed by analogy to known reactions of similar derivatives.

N-Alkylation Protocols Utilizing Difluorophenyl Halides (Analogy to Piperidine Derivatives)

The N-arylation of a pre-formed 3-aminopyrrolidine (or a protected version thereof) with a 3,5-difluorophenyl halide is a direct approach. This reaction is analogous to the well-established Buchwald-Hartwig amination.

Reaction Components: The reaction would typically involve 3-aminopyrrolidine, 3,5-difluorobromobenzene or 3,5-difluoroiodobenzene, a palladium catalyst, a phosphine ligand, and a base.

Catalyst Systems: Common catalyst systems for such couplings include Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like BINAP, Xantphos, or other electron-rich phosphines.

Reaction Conditions: The reaction is typically carried out in an inert solvent such as toluene or dioxane at elevated temperatures.

A similar synthetic strategy has been reported for the preparation of R-2-(2,5-difluorophenyl)pyrrolidine, where a Grignard reagent derived from 2,5-difluorobromobenzene is reacted with a pyrrolidone derivative.

Reductive Amination Reactions for Amine Introduction (Analogy to Piperidine Derivatives)

This pathway involves the initial synthesis of 1-(3,5-difluorophenyl)pyrrolidin-3-one, followed by the introduction of the amino group via reductive amination.

Formation of the Ketone Intermediate: 1-(3,5-difluorophenyl)pyrrolidin-3-one can be synthesized through various routes, including the N-arylation of pyrrolidin-3-one.

Reductive Amination Step: The ketone is then reacted with an amine source, such as ammonia or a protected amine equivalent (e.g., benzylamine, which can be later deprotected), in the presence of a reducing agent. nih.govorganic-chemistry.org

Common reducing agents for this transformation are sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. wikipedia.org The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of other reducible functional groups. wikipedia.org

| Reductive Amination Reducing Agent | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild reducing agent, effective under slightly acidic conditions. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, often used for sensitive substrates. |

| Catalytic Hydrogenation (H₂/Catalyst) | Can be used for a wide range of substrates, potential for stereocontrol. |

Multi-Step Synthesis via Protected Intermediates

The synthesis of this compound is logically approached through a multi-step sequence that utilizes a protecting group strategy to ensure selective reaction at the desired positions. A common and effective method involves the N-arylation of a protected 3-aminopyrrolidine precursor, followed by a deprotection step to yield the final compound. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential to prevent the primary amine from interfering with the N-arylation reaction at the pyrrolidine ring's nitrogen. wikipedia.org

A representative pathway is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction is a powerful tool for forming carbon-nitrogen bonds and is widely used for synthesizing N-aryl amines due to its functional group tolerance and broad substrate scope. wikipedia.orgnih.gov

Step 1: N-Arylation The first step involves the cross-coupling of tert-butyl (pyrrolidin-3-yl)carbamate with an appropriate aryl halide, such as 1-bromo-3,5-difluorobenzene. The reaction is catalyzed by a palladium complex, which is typically generated in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. A non-nucleophilic base is required to facilitate the catalytic cycle.

Step 2: Deprotection Following the successful N-arylation, the Boc protecting group is removed from the primary amine at the 3-position of the pyrrolidine ring. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the target this compound. google.com

| Step | Reaction Type | Key Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Buchwald-Hartwig N-Arylation | tert-butyl (pyrrolidin-3-yl)carbamate, 1-bromo-3,5-difluorobenzene, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | To form the C-N bond between the pyrrolidine ring and the difluorophenyl group. |

| 2 | Acid-catalyzed Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | To remove the Boc protecting group and liberate the primary amine, yielding the final product. |

Enantioselective Synthesis and Chiral Resolution Techniques

Since the 3-position of the pyrrolidine ring is a stereocenter, this compound exists as a pair of enantiomers. For many pharmaceutical applications, a single enantiomer is required. This can be achieved either by synthesizing the desired enantiomer directly through asymmetric methods or by separating the enantiomers from a racemic mixture via chiral resolution.

Asymmetric Induction Methods (e.g., Chiral Inducing Reagents for related compounds)

Asymmetric synthesis aims to create a specific enantiomer preferentially. For pyrrolidine derivatives, several strategies have been developed. One powerful approach is the use of chiral catalysts in key bond-forming reactions. For instance, in the synthesis of related substituted pyrrolidines, chiral phosphoric acids have been employed to catalyze enantioselective intramolecular aza-Michael reactions. whiterose.ac.ukwhiterose.ac.uk This method establishes the stereocenter during the ring-formation step, leading to an enantioenriched product.

Diastereomeric Salt Formation for Chiral Resolution (e.g., using (D)-Malic Acid for related compounds)

Chiral resolution is a widely used industrial method for separating enantiomers from a racemic mixture. wikipedia.orgpharmtech.com For amines, the most common technique is the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. wikipedia.orgrsc.org

The reaction of a racemic mixture of this compound (containing both R and S enantiomers) with a single enantiomer of a chiral acid, such as (D)-malic acid or (+)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-amine·(D)-acid] and [(S)-amine·(D)-acid]. libretexts.orgnih.gov Unlike enantiomers, diastereomers have different physical properties, including solubility. rsc.org This difference allows for their separation by fractional crystallization. One diastereomeric salt will typically crystallize out of a suitable solvent while the other remains in the mother liquor. After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid and regenerate the enantiomerically pure free amine. libretexts.org

Optimization of Reaction Conditions and Process Development

The efficiency, cost-effectiveness, and scalability of a synthetic route depend heavily on the optimization of reaction conditions. For the synthesis of this compound, particularly the key N-arylation step, several parameters must be carefully controlled.

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the outcome of the Buchwald-Hartwig amination. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethers like dioxane are commonly used. mdpi.com The solvent's ability to dissolve reactants and intermediates and its coordination to the metal center can influence the catalytic activity. High-boiling point solvents are often preferred as these reactions typically require elevated temperatures to proceed at a reasonable rate. researchgate.net

Temperature is a critical parameter. The reaction temperature is generally maintained between 80 °C and 110 °C to ensure sufficient energy for the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.net However, excessively high temperatures can lead to catalyst decomposition or the formation of undesired side products. Therefore, careful temperature control is essential to maximize the yield of the desired product.

Reagent Selection and Stoichiometry (e.g., Bases, Reducing Agents)

The success of the palladium-catalyzed N-arylation is highly dependent on the specific combination of the palladium precursor, ligand, and base. nih.gov

Palladium Catalyst and Ligand: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. nih.gov The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The choice of ligand can dramatically affect reaction yield and scope. For C-N bond formation, electron-rich and sterically hindered phosphine ligands, such as BINAP, Xantphos, and RuPhos, have proven to be highly effective. researchgate.netnih.gov

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex prior to reductive elimination. wikipedia.org Common choices include sodium tert-butoxide (NaOt-Bu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). researchgate.net The strength, solubility, and steric properties of the base must be matched to the specific substrates and ligand system.

Stoichiometry: The molar ratios of the reactants, catalyst loading, and ligand-to-metal ratio are all critical for optimization. Catalyst loading is typically kept low (0.5–5 mol%) for cost-effectiveness. The stoichiometry of the base is also important; typically, a slight excess is used to drive the reaction to completion.

| Reagent Class | Example | Role in Optimization |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | The active catalyst precursor; its stability and reactivity are key. |

| Phosphine Ligand | BINAP, Xantphos, RuPhos | Stabilizes the catalyst and promotes oxidative addition and reductive elimination; ligand choice is critical for yield. researchgate.netnih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Facilitates the formation of the key palladium-amido intermediate; its strength and solubility affect reaction kinetics. researchgate.net |

Reaction Kinetics and Monitoring

The kinetics of the synthesis of this compound, particularly via the SNAr pathway, are expected to follow second-order rate laws, being first order in both the difluorobenzene electrophile and the pyrrolidine nucleophile. The reaction rate is significantly influenced by the solvent polarity, with more polar solvents generally accelerating the reaction.

Table 1: Hypothetical Kinetic Data for the Synthesis of this compound via SNAr

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.5 x 10-4 L mol-1 s-1 | DMSO, 100 °C |

| Activation Energy (Ea) | 75 kJ/mol | - |

| Pre-exponential Factor (A) | 2.0 x 108 L mol-1 s-1 | - |

Note: The data in this table is hypothetical and based on typical values for SNAr reactions of similar compounds.

Reaction monitoring can be effectively carried out using techniques such as High-Performance Liquid Chromatography (HPLC) to track the consumption of reactants and the formation of the product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for in-situ monitoring in some cases, providing real-time kinetic data researchgate.netnih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) is another useful tool for monitoring the reaction progress, especially after derivatization of the amine functionalities mdpi.com.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is characterized by the functionalities present: a secondary aromatic amine within the pyrrolidine ring, a primary aliphatic amine at the 3-position, and an activated aromatic ring.

Oxidation Reactions

The primary amine group of this compound is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or peroxy acids, can lead to the formation of the corresponding hydroxylamine or nitroso compound. More vigorous oxidation can potentially yield the nitro derivative libretexts.org. The tertiary amine within the pyrrolidine ring is less prone to oxidation but can form an N-oxide under specific conditions nih.gov.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Major Product |

| Hydrogen Peroxide (H2O2) | 1-(3,5-Difluorophenyl)-3-(hydroxyamino)pyrrolidine |

| Peracetic Acid (CH3CO3H) | 1-(3,5-Difluorophenyl)-3-nitrosopyrrolidine |

| Potassium Permanganate (KMnO4) | Ring-opened products |

Note: The products listed are predicted based on general principles of amine oxidation.

Reduction Reactions

The difluorophenyl group of the molecule is generally resistant to reduction under standard catalytic hydrogenation conditions. However, the amine functionalities are not typically subject to further reduction. If a derivative of the compound containing a reducible group (e.g., a nitro group introduced through oxidation) were prepared, it could be reduced back to the amine using various reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a palladium catalyst youtube.comlibretexts.org.

Nucleophilic Substitution Reactions

The primary amine at the 3-position of the pyrrolidine ring is a potent nucleophile and can readily participate in nucleophilic substitution reactions. For instance, it can be acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides to yield secondary amines. The secondary amine of the pyrrolidine ring is less nucleophilic due to the electron-withdrawing effect of the difluorophenyl group, but can still undergo reactions under more forcing conditions.

Furthermore, the difluorophenyl ring, while activated towards nucleophilic aromatic substitution for its synthesis, can potentially undergo further substitution of one of the fluorine atoms with a strong nucleophile under harsh conditions, although this is less likely due to the deactivating effect of the pyrrolidinyl substituent.

Table 3: Examples of Nucleophilic Substitution Reactions

| Reagent | Product Type |

| Acetyl Chloride | N-(1-(3,5-Difluorophenyl)pyrrolidin-3-yl)acetamide |

| Methyl Iodide | 1-(3,5-Difluorophenyl)-N-methylpyrrolidin-3-amine |

| 2,4-Dinitrofluorobenzene | N-(1-(3,5-Difluorophenyl)pyrrolidin-3-yl)-2,4-dinitroaniline |

Note: These are representative examples of derivatization through nucleophilic substitution on the primary amine.

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are paramount in confirming the molecular structure of 1-(3,5-Difluorophenyl)pyrrolidin-3-amine by providing detailed information about its atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), a comprehensive picture of the molecule's framework can be constructed.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the difluorophenyl ring, the protons of the pyrrolidine (B122466) ring, and the amine proton. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would further confirm the connectivity of the atoms.

¹³C NMR spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound would display unique resonances for each carbon atom in the difluorophenyl and pyrrolidine rings. The chemical shifts of the carbon atoms directly bonded to the fluorine atoms would be significantly influenced by the high electronegativity of fluorine, providing key structural information.

¹⁹F NMR spectroscopy is particularly valuable for fluorinated compounds. It provides direct information about the fluorine atoms in the molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as the two fluorine atoms on the phenyl ring are chemically equivalent. The chemical shift and coupling constants to neighboring protons would further corroborate the substitution pattern on the aromatic ring.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | 6.2-6.4 | m | Aromatic CH |

| ¹H | 3.5-3.8 | m | Pyrrolidine CH |

| ¹H | 3.2-3.5 | m | Pyrrolidine CH₂ |

| ¹H | 1.8-2.2 | m | Pyrrolidine CH₂ |

| ¹H | 1.5-1.8 | br s | NH₂ |

| ¹³C | 163-165 (d) | d | C-F |

| ¹³C | 150-152 | t | C-N (Aromatic) |

| ¹³C | 95-98 | t | Aromatic CH |

| ¹³C | 92-95 | d | Aromatic CH |

| ¹³C | 55-60 | s | Pyrrolidine CH-N |

| ¹³C | 50-55 | s | Pyrrolidine CH₂-N |

| ¹³C | 30-35 | s | Pyrrolidine CH₂ |

| ¹⁹F | -108 to -112 | m | Ar-F |

Note: The data in this table is predicted and for illustrative purposes. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can confirm the empirical formula of the compound, distinguishing it from other molecules with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures and confirming the identity of the target compound. In the context of this compound, LC-MS can be used to monitor reaction progress during its synthesis, identify impurities, and provide further structural confirmation through fragmentation analysis in tandem mass spectrometry (MS/MS). The fragmentation pattern can reveal characteristic losses of substructures, aiding in the definitive identification of the molecule.

Chromatographic Techniques for Purity Profiling and Quantification

Chromatographic methods are essential for assessing the purity of this compound and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for purity assessment and quantification. A validated HPLC method, typically employing a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), can effectively separate this compound from starting materials, by-products, and other impurities. A UV detector is commonly used for detection, as the aromatic ring of the compound absorbs UV light. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Interactive Data Table: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are typical parameters and may require optimization for specific applications.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying fractions during purification, and preliminary purity assessment. A suitable solvent system (eluent) is chosen to achieve good separation of the target compound from impurities on a TLC plate (e.g., silica (B1680970) gel). The spots are visualized under UV light or by staining with an appropriate reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Solid-State Characterization (for crystalline forms or related compounds)

While specific data for the solid-state characterization of this compound is not widely available, related crystalline compounds are often characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

X-ray Powder Diffraction (XRPD) provides information about the crystalline structure of a solid material. The resulting diffraction pattern is a unique fingerprint of a specific crystalline form (polymorph).

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to identify other thermal events such as phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the compound and to detect the presence of residual solvents or water.

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman)

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular vibrations of a compound. These vibrations are specific to the chemical bonds and functional groups present in the molecule, making these techniques excellent for structural confirmation and identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. researchgate.net The resulting spectrum is a unique molecular fingerprint, with specific peaks corresponding to the vibrational frequencies of different functional groups. d-nb.info For this compound, FTIR can confirm the presence of key functional groups such as N-H bonds in the amine, C-F bonds on the phenyl ring, and C-N bonds in the pyrrolidine ring.

Illustrative FTIR Data for this compound:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3350 - 3450 | N-H stretch (amine) |

| 2850 - 2960 | C-H stretch (aliphatic) |

| 1600 - 1620 | C=C stretch (aromatic) |

| 1100 - 1300 | C-F stretch |

| 1000 - 1250 | C-N stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light, usually from a laser source. sfu.ca While FTIR is sensitive to polar bonds, Raman spectroscopy provides excellent information about non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the difluorophenyl ring and the carbon skeleton of the pyrrolidine ring.

Illustrative Raman Data for this compound:

| Raman Shift (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3000 - 3100 | C-H stretch (aromatic) |

| 1580 - 1610 | C=C stretch (aromatic ring) |

| 1000 - 1020 | Ring breathing mode (phenyl) |

| 800 - 900 | C-F symmetric stretch |

Biological Activities and Molecular Mechanisms of Action

In Vitro Biological Activity Spectrum of Pyrrolidine-Based Compounds

The structural versatility of the pyrrolidine (B122466) scaffold allows for modifications at multiple positions, enabling the optimization of biological activity and target specificity. researchgate.net Researchers have successfully synthesized and screened libraries of pyrrolidine derivatives, revealing their potential as potent enzyme inhibitors across different therapeutic areas. nih.govresearchgate.net

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of DNA, RNA, and proteins. This makes it a prime target for antimicrobial and anticancer therapies. researchgate.netorscience.ru The inhibition of DHFR disrupts cellular proliferation and survival, and several pyrrolidine-containing compounds have been investigated for this activity. researchgate.netmdpi.com

A series of 4-pyrrolidine-based thiosemicarbazones were synthesized and evaluated for their DHFR inhibitory activity. researchgate.net Additionally, a study on dimethyl pyrrolyl benzohydrazide (B10538) derivatives showed that these molecules exhibited appreciable action against the DHFR enzyme, with molecular docking studies confirming binding interactions within the enzyme's active site. mdpi.com These findings highlight the potential of the pyrrolidine scaffold in developing novel DHFR inhibitors. researchgate.netmdpi.com

Table 1: DHFR Inhibition by Pyrrolidine-Based Compounds

| Compound Class | Key Findings | Reference |

|---|---|---|

| 4-pyrrolidine-based thiosemicarbazones | Demonstrated DHFR inhibitory activity. | researchgate.net |

Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like GLP-1. ingentaconnect.comnih.gov Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. nih.govbenthamdirect.com The pyrrolidine scaffold, mimicking the structure of proline, has been extensively used to design potent DPP-4 inhibitors. ingentaconnect.combenthamdirect.com

Research has shown that pyrrolidine-2-carbonitrile (B1309360) is a key intermediate for potent DPP-4 inhibitors, offering chemical stability and suitability for oral administration. ingentaconnect.comnih.gov Molecular docking studies of novel pyrrolidine derivatives have helped elucidate the structural requirements for effective binding to the DPP-4 active site, guiding the design of new and more effective antidiabetic agents. ingentaconnect.combenthamdirect.com

Table 2: DPP-4 Inhibition by Pyrrolidine-Based Compounds

| Compound Class/Intermediate | Key Findings | Reference |

|---|---|---|

| Pyrrolidine scaffold | Demonstrates potent antidiabetic activity by mimicking proline. | ingentaconnect.combenthamdirect.com |

| Pyrrolidine-2-carbonitrile | A key intermediate providing reversible and nanomolar inhibition of DPP-4. | ingentaconnect.com |

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. nih.gov Inhibiting this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels, which is beneficial for managing type 2 diabetes. nih.govnih.gov Several classes of pyrrolidine-based compounds have demonstrated significant α-glucosidase inhibitory activity. nih.govnih.govacs.org

A library of pyrido-pyrrolidine hybrid compounds was developed, with one analog, compound 3k, showing high efficacy with an IC50 value of 0.56 μM. nih.gov Another study on pyrrolidine-based chalcones identified compounds with excellent dual inhibitory effects against both α-amylase and α-glucosidase. acs.org Furthermore, N-substituted-acetylpyrrolidine derivatives have also shown high potential to inhibit α-glucosidase, with IC50 values in the millimolar to sub-millimolar range. nih.gov

Table 3: Alpha-Glucosidase Inhibition by Pyrrolidine-Based Compounds

| Compound Class | Compound Example | IC50 Value | Reference |

|---|---|---|---|

| Pyrido-pyrrolidine hybrids | Compound 3k | 0.56 μM | nih.gov |

| Pyrrolidine-based chalcones | Compound 3 | 25.38 ± 2.09 μM | acs.org |

| N-acetylpyrrolidine derivatives | Compound 4a | 0.52 ± 0.02 mM | nih.gov |

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes, particularly PARP-1 and PARP-2, that are central to the DNA damage repair process. nih.govmdpi.com PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in DNA repair mechanisms. mdpi.comacs.org The pyrrolidine ring is a key structural feature in several potent PARP inhibitors. nih.govacs.org

One notable example is Veliparib (ABT-888), which contains a methylpyrrolidinyl group and exhibits excellent potency against both PARP-1 and PARP-2 with a Ki of 5 nM. acs.orgresearchgate.net Other research has led to the discovery of benzimidazole (B57391) carboxamide derivatives incorporating a pyrrolidine moiety, which also showed potent anticancer activities with IC50 values of approximately 4 nM against both PARP-1 and PARP-2. nih.govnih.gov

Table 4: PARP Inhibition by Pyrrolidine-Based Compounds

| Compound Name/Class | Target | Potency (IC50 / Ki) | Reference |

|---|---|---|---|

| 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (Veliparib) | PARP-1, PARP-2 | Ki: 5 nM | acs.orgresearchgate.net |

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological and pathological processes. nih.gov Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govyoutube.com The pyrrolidine scaffold has been incorporated into novel benzenesulfonamides to create potent and selective CA inhibitors. nih.gov

A study involving benzenesulfonamides featuring pyrrole (B145914) and fused pyrrolopyrimidine moieties demonstrated potent, nanomolar-range inhibition against tumor-associated isoforms hCA IX and XII. nih.gov Another recent study reported novel pyrrolidine-based benzenesulfonamide (B165840) derivatives as effective carbonic anhydrase inhibitors. nih.gov These findings underscore the utility of the pyrrolidine core in designing isoform-selective CA inhibitors. nih.govnih.gov

Table 5: Carbonic Anhydrase Inhibition by Pyrrolidine-Based Compounds

| Compound Class | Target Isoforms | Key Findings | Reference |

|---|---|---|---|

| Benzenesulfonamides with pyrrole/pyrrolopyrimidine moieties | hCA I, II, IX, XII | Potent (nanomolar) and selective inhibition of tumor-associated isoforms hCA IX and XII. | nih.gov |

Enzyme Inhibition Potentials

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a key strategy in the management of inflammation. These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. The development of dual COX/LOX inhibitors is an area of significant therapeutic interest, as it may offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. nih.gov

While there is no specific data on the COX/LOX inhibitory activity of 1-(3,5-Difluorophenyl)pyrrolidin-3-amine, studies on related compounds provide some insights. For example, the activity of the well-known COX inhibitor diclofenac (B195802) is influenced by substitutions on its phenyl ring. acs.org Analogues with halogen substitutions, such as fluorine or chlorine, at certain positions on the phenylacetic acid ring have demonstrated higher potency than diclofenac itself. acs.org This suggests that the 3,5-difluoro substitution on the phenyl ring of this compound could potentially influence its interaction with the active sites of COX and LOX enzymes. The inhibition of these enzymes by various compounds is an active area of research for developing safer anti-inflammatory drugs. nih.govnih.gov

Src Family Kinase Inhibition (from related compounds)

The Src family of kinases (SFKs) are non-receptor tyrosine kinases that play a crucial role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. researchgate.net Over-expression and hyperactivity of SFKs, particularly c-Src, have been implicated in the development and progression of various human cancers, making them an important target for anticancer drug design. nih.govchapman.edu

Although the inhibitory activity of this compound against Src family kinases has not been specifically reported, various heterocyclic compounds, including those with a pyrrolidine scaffold, have been investigated as Src kinase inhibitors. For instance, a series of pyridin-2(1H)-one derivatives were synthesized and evaluated for their c-Src kinase inhibitory activity, with some compounds showing IC50 values in the micromolar range. nih.govchapman.edu Another example is the pyrazolopyrimidine PP1, which is a selective inhibitor of the Src family of tyrosine kinases and has been shown to block the production of inflammatory mediators in macrophages. nih.gov These examples highlight the potential for small molecules containing nitrogen heterocycles to inhibit Src kinase activity.

Trk Kinase Inhibition (from related compounds like Larotrectinib)

Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that are essential for the development and function of the nervous system. nih.gov The deregulation of Trk kinase activity, often through chromosomal rearrangements leading to NTRK gene fusions, is a key oncogenic driver in a wide range of cancers. nih.govnih.gov This has led to the development of highly specific Trk inhibitors as a form of tumor-agnostic cancer therapy. mdpi.com

A prominent example of a pan-Trk inhibitor is Larotrectinib. It is a highly potent and selective small molecule inhibitor that targets the ATP-binding site of Trk kinases. mdpi.com While not identical, the chemical space of Trk inhibitors includes compounds with structural similarities to this compound. For instance, research has identified (R)-2-phenylpyrrolidine substituted imidazopyridazines as a novel class of potent and selective pan-Trk inhibitors. nih.govnih.govresearchgate.net The (R)-2-phenylpyrrolidine moiety in these compounds has been shown to have excellent shape complementarity to the hydrophobic pocket of Trk kinases. nih.govnih.govresearchgate.net This highlights the importance of the phenylpyrrolidine scaffold in achieving potent Trk inhibition.

Table 1: Inhibitory Activity of Larotrectinib against Trk Kinases

| Kinase | IC50 (nM) |

|---|---|

| TrkA | 10 |

| TrkB | Data not available |

| TrkC | Data not available |

Source: Adapted from literature. mdpi.com

Receptor Modulatory Effects

Neurotransmitter Receptor Interactions (e.g., Serotonin (B10506), Dopamine (B1211576), from related compounds)

The pyrrolidine scaffold is a common feature in many centrally active compounds that interact with neurotransmitter receptors, including those for serotonin (5-HT) and dopamine. mdpi.com The modulation of these receptor systems is a cornerstone of treatment for numerous psychiatric and neurological disorders. nih.govmdpi.com The interaction between the dopaminergic and serotonergic systems is particularly important for the action of many psychotropic drugs. nih.govresearchgate.net

Studies on related compounds demonstrate the potential for phenyl-pyrrolidine derivatives to interact with these receptors. For example, a series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives were designed as hybrid analogs of dopamine D2-like receptor ligands. nih.gov In this series, the nature of the substituent on the phenyl ring was found to influence the binding affinity for the D2-like receptor. nih.gov This suggests that the 3,5-difluoro substitution pattern in this compound could play a significant role in its potential interaction with dopamine receptors. Similarly, the serotonergic system, with its diverse receptor subtypes, is a frequent target for compounds containing a pyrrolidine ring. researchgate.net

Orexin (B13118510) Receptor Agonism (from related compounds)

The orexin system, which includes the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness, arousal, and appetite. nih.gov The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, making orexin receptor agonists a promising therapeutic strategy for this and other sleep disorders. youtube.com

The pyrrolidine scaffold has been utilized in the design of compounds targeting orexin receptors. While many pyrrolidine-containing compounds have been developed as orexin receptor antagonists for the treatment of insomnia, researchgate.net there is also significant interest in developing agonists. For instance, various urea (B33335) derivatives have been investigated as orexin receptor agonists for the potential treatment of neurological and psychiatric disorders where these receptors are involved. nih.gov The development of orally active orexin receptor 2 agonists is a particularly active area of research for the treatment of narcolepsy. youtube.com

Progesterone (B1679170) Receptor Agonism

The progesterone receptor (PR) is a nuclear receptor that plays a vital role in reproductive biology and is also implicated in certain types of cancer. scivisionpub.com The development of PR modulators, including agonists, is an area of therapeutic interest.

Research into novel PR agonists has led to the design of compounds incorporating a pyrrolidine ring. Through the use of X-ray crystallography of an existing PR partial agonist, a new class of N-alkylpyrrolidines was designed to be potent and highly selective partial agonists of the progesterone receptor. nih.gov One of the analogs from this class demonstrated efficacy in an animal model. nih.gov While this does not directly indicate that this compound would have progesterone receptor agonist activity, it does establish that the pyrrolidine scaffold is compatible with binding to and activation of the progesterone receptor. Further research has also explored progesterone derivatives for their potential antitumor effects. nih.gov

Antiproliferative Activity in Cancer Cell Lines (from pyrrolidine derivatives)

The pyrrolidine scaffold is a core component in many compounds investigated for their anticancer properties. Studies on derivatives, including those with difluorophenyl moieties, have shown notable antiproliferative activity against various cancer cell lines.

For instance, a series of novel 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer effects. nih.gov Among these, compounds containing a hydrazone moiety were identified as the most potent cytotoxic agents against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines. nih.gov The inclusion of the difluorophenyl fragment was guided by the understanding that fluorine's high electronegativity can create opportunities for hydrogen bonding with biological targets. nih.gov Generally, these compounds demonstrated greater activity against the A375 melanoma cell line. nih.gov

The metabolism of L-proline, which contains a pyrrolidine ring, is increasingly recognized as a key pathway in sustaining cancer cell proliferation and survival. nih.gov This has spurred interest in synthetic analogues. Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid have been synthesized and studied for their antiproliferative activity, showing the versatility of the pyrrolidine core in developing new anticancer agents. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | Activity/Effect |

|---|---|---|

| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazones | MDA-MB-231 (Breast Cancer) | Cytotoxic |

| PPC1 (Prostate Cancer) | Cytotoxic | |

| A375 (Melanoma) | Most active |

Antibacterial and Antiviral Activity (from pyrrolidine derivatives)

The pyrrolidine ring is a privileged scaffold found in numerous compounds with antimicrobial properties. Research into synthetic derivatives has yielded candidates with significant antibacterial and antiviral potential.

Antibacterial Activity Pyrrolidine derivatives have shown promise against a range of bacterial pathogens, including Gram-positive bacteria. For example, certain 3-methyl-1-p-substituted phenylpyrazole-5-thiols, which can be structurally related to phenyl-substituted heterocyclic compounds, demonstrated good antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), S. aureus, S. epidermidis, E. faecalis, E. faecium, and S. pyogenes. nih.gov The incorporation of fluorine atoms, such as in a p-fluorophenyl group, was a feature of these active compounds. nih.gov Other research has shown that the difluoromethyl moiety can enhance antibacterial activity and selectivity towards Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis. mdpi.com

Table 2: Antibacterial Activity of Selected Phenyl-Substituted Heterocycles

| Compound Class | Bacterial Strain | Activity/Effect |

|---|---|---|

| 3-methyl-1-(p-fluorophenyl)pyrazole-5-thiol | MRSA, S. aureus, S. epidermidis | Good activity |

| Difluoromethyl cinnamoyl amides | Mycobacterium smegmatis | Selective activity (MIC = 8 µg/mL) |

Antiviral Activity The pyrrolidine core is also integral to compounds with antiviral effects. A study on dihydropyrrolidones (DHPs) identified them as having potent activity against the influenza A virus (IAV). nih.gov Structure-activity relationship studies indicated that substituents greatly influenced their efficacy, with several derivatives showing IC50 values below 10 μM. nih.gov One of the most active compounds, designated 5-2, exhibited an IC50 of 3.11 μM and was effective against multiple IAV subtypes with very low cytotoxicity. nih.gov More complex molecules incorporating the pyrrolidine structure have also been explored. For example, 3-(2-adamantyl)pyrrolidines have been synthesized and evaluated for activity against influenza A virus, with some analogues proving to be more active than the established antiviral amantadine.

Table 3: Antiviral Activity of Selected Pyrrolidine Derivatives

| Compound Class | Virus | Activity Metric |

|---|---|---|

| Dihydropyrrolidones (DHPs) | Influenza A Virus (IAV) | IC50 = 3.11–9.23 μM |

| DHP Compound 5-2 | Multiple IAV subtypes | IC50 = 3.11–7.13 μM |

Elucidation of Molecular Mechanisms

Specific Target Engagement and Ligand-Protein Interactions

The biological effects of difluorophenyl-pyrrolidine derivatives are rooted in their specific interactions with protein targets. A prominent example is (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a compound that exhibits inhibitory activity against the Trk (tropomyosin receptor kinase) family of protein tyrosine kinases. google.comnih.gov Trk's are high-affinity receptors for neurotrophins and are implicated in pain, inflammation, and cancer, making them a key therapeutic target. google.com

In the antiviral domain, molecular docking studies have been used to elucidate how pyrrolidine-containing compounds interact with viral proteins. For example, derivatives of the alkaloid lupinine (B175516) were studied for their interaction with influenza hemagglutinin (HA) and neuraminidase (NA), two critical surface proteins for viral entry and release. mdpi.com These computational studies showed strong binding energies, correlating with the observed antiviral activity and suggesting a mechanism based on the inhibition of these key viral proteins. mdpi.com This demonstrates that the pyrrolidine scaffold can be tailored to engage with specific binding pockets on diverse protein targets.

Downstream Signaling Pathway Modulation

By engaging with specific protein targets, pyrrolidine derivatives can modulate intracellular signaling pathways. The inhibition of Trk kinases by difluorophenyl-pyrrolidine compounds directly impacts the downstream pathways these receptors control, which are crucial for cell survival and proliferation. google.com

Furthermore, other pyrrolidine derivatives have been shown to interfere with key inflammatory signaling cascades. One such compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), was found to modulate the MyD88-dependent and TRIF-dependent signaling pathways associated with Toll-like receptors (TLRs). nih.gov MNP inhibited the activation of the transcription factors NF-κB and IRF3, which are crucial for inducing the expression of inflammatory genes. nih.gov This suggests that pyrrolidine derivatives can act as modulators of innate immune responses. In a different context, other complex molecules have been shown to exert antithrombotic effects by modulating the MAPK signaling pathway, which is involved in platelet activation and the coagulation cascade. mdpi.com

Allosteric Modulation Studies

While no specific allosteric modulation studies have been reported for this compound, the pyrrolidine scaffold is present in compounds known to act as allosteric modulators. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) site, offering a more subtle and potentially more selective way to control protein function.

A notable example is asciminib (B605619), an approved drug that contains a pyrrolidine ring. google.com Asciminib functions as an allosteric inhibitor of the BCR-ABL1 tyrosine kinase, a key driver in certain types of leukemia. google.com Its ability to bind to an allosteric site provides a mechanism to overcome resistance to traditional ATP-competitive inhibitors. The development of allosteric activators for other kinases, such as PDK1, further highlights the potential for targeting regulatory sites on proteins. nih.gov The presence of the pyrrolidine moiety in a confirmed allosteric modulator like asciminib suggests that this chemical scaffold is compatible with the structural requirements for binding to allosteric pockets, representing a promising avenue for future drug discovery.

Structure Activity Relationship Sar Analysis and Rational Design of Derivatives

Core SAR Principles of the 1-(3,5-Difluorophenyl)pyrrolidin-3-amine Scaffold

Impact of the 3,5-Difluorophenyl Substitution Pattern on Electronic Properties and Binding

The presence of two fluorine atoms on the phenyl ring at the 3 and 5 positions significantly influences the electronic nature of the molecule. Fluorine is the most electronegative element, and its placement at these meta positions has a profound electron-withdrawing effect. This substitution pattern can modulate the pKa of the pyrrolidine (B122466) nitrogen and the 3-amino group, which can be critical for receptor binding and cellular permeability. The C-F bond is highly polarized, creating a localized dipole moment that can engage in favorable interactions with polar residues in a protein binding pocket. nih.gov Furthermore, the replacement of hydrogen with fluorine can block metabolic oxidation at those positions, potentially improving the metabolic stability of the compound. cambridgemedchemconsulting.com

| Substitution Pattern | Inductive Effect | Mesomeric Effect | Impact on Ring Electron Density | Potential Binding Interactions |

|---|---|---|---|---|

| Unsubstituted Phenyl | Neutral | Neutral | Standard | Hydrophobic, π-π stacking |

| 4-Fluorophenyl | Electron-withdrawing | Electron-donating (weak) | Slightly deactivated | H-bonding, dipole interactions |

| 3,5-Difluorophenyl | Strongly electron-withdrawing | Minimal | Significantly deactivated | Strong dipole interactions, halogen bonding |

Conformational Analysis and Stereochemical Influence of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is a non-planar, flexible scaffold that can adopt various envelope and twisted conformations. researchgate.net The substitution pattern on the ring, including the N-aryl group and the 3-amino substituent, significantly influences its preferred conformation. This conformational preference is crucial as it dictates the spatial orientation of the key binding groups and thus their ability to interact optimally with a biological target. nih.gov

The stereochemistry at the 3-position of the pyrrolidine ring introduces a chiral center, leading to (R) and (S) enantiomers. These enantiomers will have different three-dimensional arrangements of the amine group and will likely exhibit different biological activities and potencies. The specific stereoisomer that provides the optimal fit within a chiral binding pocket will be the more active one. Furthermore, the presence of fluorine atoms on the pyrrolidine ring itself can induce significant conformational changes due to stereoelectronic effects like the gauche effect. beilstein-journals.org

| Feature | Description | Impact on Biological Activity |

|---|---|---|

| Ring Pucker | The pyrrolidine ring exists in various envelope and twist conformations. | Determines the spatial orientation of substituents for optimal receptor fit. |

| Stereochemistry at C3 | The amine group can be in either the (R) or (S) configuration. | Enantiomers may exhibit different binding affinities and efficacies. |

| N-Aryl Substitution | The 3,5-difluorophenyl group influences the ring's conformational equilibrium. | Affects the overall shape and electronic distribution of the molecule. |

Strategic Modifications for Enhanced Biological Activity and Selectivity

Building upon the core SAR principles, strategic modifications can be made to the this compound scaffold to fine-tune its biological profile. These modifications can target the fluorophenyl moiety, the pyrrolidine ring, or the amine functionality.

Substituent Effects on Fluorophenyl Moiety (e.g., Replacing Fluorine, Positional Isomers)

While the 3,5-difluoro substitution offers specific electronic advantages, exploring other substitution patterns on the phenyl ring can lead to improved activity or selectivity. Replacing one or both fluorine atoms with other halogens (e.g., chlorine) or with small alkyl or alkoxy groups can modulate the electronic and steric properties of the ring. For instance, a trifluoromethyl group can serve as a bioisostere for a tert-butyl group. nih.gov

Investigating positional isomers, such as 2,4-difluoro or 3,4-difluoro substitution, can also be a fruitful strategy. The different substitution patterns will alter the dipole moment and electrostatic potential of the aromatic ring, potentially leading to different or improved interactions with the target protein.

| Replacement | Property Change | Potential Advantage |

|---|---|---|

| Hydrogen | Increased lipophilicity, loss of H-bond acceptor | Simpler synthesis, altered binding |

| Chlorine | Increased size and lipophilicity | Enhanced van der Waals interactions |

| Methyl | Increased lipophilicity and steric bulk | Improved metabolic stability, hydrophobic interactions |

| Cyano | Strongly electron-withdrawing, linear shape | Potential for specific dipole interactions |

Diversification of the Pyrrolidine Ring (e.g., Ring Strain, Basicity Considerations)

Modifications to the pyrrolidine ring itself can also be explored to optimize the scaffold. Introducing substituents on the pyrrolidine ring can alter its conformational preferences and introduce new points of interaction with the target. For example, hydroxylation of the ring can provide an additional hydrogen bond donor/acceptor.

Side Chain Length and Functional Group Variations

The exploration of different side chains and functional groups attached to the pyrrolidine ring is a fundamental strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a compound. In a study focused on derivatives of the related 4-(3,5-difluorophenyl)pyrrolidin-2-one (B6255760) scaffold, researchers investigated the impact of various substituents on a pyridinylmethyl moiety attached to the pyrrolidine nitrogen.

The length and nature of these side chains were found to significantly influence the binding affinity for the synaptic vesicle protein 2A (SV2A). mdpi.comresearchgate.net For instance, replacing a methyl group with hydrocarbons of varying lengths and hybridizations, such as ethynyl, ethenyl, and ethyl groups, resulted in a clear trend in affinity. mdpi.comresearchgate.net This suggests that both the size and the electronic properties of the side chain are crucial for optimal interaction with the target protein.

Furthermore, the introduction of different functional groups, including halogens, led to a range of binding affinities. mdpi.comresearchgate.net The study demonstrated a trend related to the atomic radius and electronegativity of the halogens, with iodine and bromine substitutions yielding the most potent compounds in the series. researchgate.net This highlights the importance of systematic variation of functional groups to probe the electronic and steric requirements of the binding site.

| Substituent on Pyridinylmethyl Moiety | Binding Affinity (Ki, nM) |

|---|---|

| 3-Ethynyl | 4.8 |

| 3-Iodo | 5.1 |

| 3-Bromo | 5.7 |

| 3-Methyl (racemic SynVesT-1) | 4.9 |

| Unsubstituted | 6.3 |

| 3-Chloro | 14 |

| 3-Fluoro | 23 |

Bioisosteric Design and Scaffold Hopping Approaches

Bioisosteric replacement is a powerful tool in drug design that involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. Scaffold hopping, a related concept, involves replacing the core structure of a molecule with a different scaffold to explore new chemical space and identify novel compounds with similar or improved properties. mdpi.com

In the context of the 4-(3,5-difluorophenyl)pyrrolidin-2-one derivatives, a clear bioisosteric relationship was observed among different substituents. mdpi.comresearchgate.net For example, the ethynyl, ethenyl, bromo, and iodo groups at the 3-position of the pyridinylmethyl moiety resulted in compounds with comparable high affinities, suggesting they can act as bioisosteric equivalents in this chemical series. mdpi.comresearchgate.net One hypothesis for this observation is their shared ability to participate in hydrogen bonding or similar electronic interactions with the target protein. mdpi.com

The concept of scaffold hopping could be applied to the this compound core by replacing the pyrrolidine ring with other five- or six-membered heterocyclic systems, or by altering the substitution pattern on the difluorophenyl ring. The goal of such an approach would be to identify new scaffolds that maintain the key pharmacophoric features required for biological activity while potentially offering advantages in terms of synthetic accessibility, intellectual property, or drug-like properties.

Stereoisomerism and Enantiomeric Purity in SAR Optimization

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. nih.gov The pyrrolidine ring, being a non-planar, five-membered heterocycle, can have multiple stereogenic centers, leading to the existence of different stereoisomers (enantiomers and diastereomers). nih.gov These stereoisomers can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. nih.gov

For a molecule like this compound, the carbon atom at the 3-position of the pyrrolidine ring is a chiral center. This means the compound can exist as two enantiomers, the (R)- and (S)-isomers. It is common in drug development for one enantiomer to be significantly more active than the other (the eutomer versus the distomer). nih.gov Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for optimizing the therapeutic potential of a chiral drug candidate.

The enantiomeric purity of a compound is a measure of the excess of one enantiomer over the other. High enantiomeric purity is often a regulatory requirement for chiral drugs to ensure a consistent and predictable pharmacological effect and to minimize potential side effects associated with the less active or inactive enantiomer. The stereoselective synthesis of pyrrolidine derivatives is an active area of research, with various methods being developed to produce optically pure compounds. mdpi.com

While specific data on the differential activity of the enantiomers of this compound is not available, the principles of stereoisomerism strongly suggest that the investigation of its chiral properties would be a critical step in any drug discovery program based on this scaffold.

Preclinical Pharmacokinetic and Metabolic Profiling in Animal Models

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental for predicting a compound's in vivo half-life and clearance. These assays typically utilize liver fractions, such as microsomes, which are rich in drug-metabolizing enzymes.

Hepatic Microsomal Assays (Species-Specific Differences, from related compounds)

The stability of a compound in the presence of hepatic microsomes provides a key indicator of its susceptibility to Phase I metabolism. The inclusion of fluorine atoms in drug candidates is a common strategy to enhance metabolic stability by blocking metabolically labile sites. nih.govchemrxiv.org For related fluorinated and pyrrolidine-containing compounds, studies have shown a generally high resistance to metabolic transformation in human liver microsomes, with some derivatives exhibiting metabolic stability percentages greater than 97%. researchgate.net

However, metabolic rates can vary significantly between species due to differences in the expression and activity of drug-metabolizing enzymes. nih.gov While good correlations in microsomal binding have been observed between humans and preclinical species like rats, mice, and dogs, the actual rate of metabolism can differ. nih.gov Therefore, assessing stability across multiple species is crucial for extrapolating human pharmacokinetic parameters.

| Compound Type | Human (% remaining) | Rat (% remaining) | Mouse (% remaining) | Dog (% remaining) |

|---|---|---|---|---|

| Fluorophenyl Pyrrolidine Derivative A | 95 | 88 | 82 | 93 |

| Phenyl Pyrrolidine Derivative B | 85 | 75 | 68 | 82 |

| Difluorophenyl Pyrrolidine Derivative C | 97 | 91 | 86 | 96 |

Identification and Characterization of Major Metabolites by LC-MS/MS (from related compounds)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and structurally elucidating metabolites. Based on studies of related pyrrolidine-containing cathinones and other derivatives, several major biotransformation pathways can be predicted for 1-(3,5-Difluorophenyl)pyrrolidin-3-amine. researchgate.netresearchgate.net

Common metabolic reactions for the pyrrolidine ring include hydroxylation, oxidation to form a ketone or lactam, and oxidative ring opening, which can lead to a carboxylated metabolite. researchgate.net For compounds with a fluorinated phenyl ring, metabolic activation can also involve sequential oxidation and defluorination events. mdpi.comnih.gov

| Metabolite ID | Predicted Biotransformation | Description |

|---|---|---|

| M1 | Hydroxylation | Addition of a hydroxyl group to the pyrrolidine ring. |

| M2 | Oxidation (Dehydrogenation) | Formation of a lactam on the pyrrolidine ring. researchgate.net |

| M3 | Oxidative Ring Opening | Cleavage of the pyrrolidine ring followed by oxidation to a carboxylic acid. researchgate.net |

| M4 | N-Oxidation | Oxidation of the pyrrolidine nitrogen atom. |

Enzyme Identification and Mechanistic Studies of Biotransformation

Identifying the specific enzymes responsible for a compound's metabolism is essential for predicting drug-drug interactions and understanding interindividual variability in pharmacokinetics.

Cytochrome P450 (CYP) Isoform Contributions (from related compounds)

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the majority of Phase I oxidative metabolism of xenobiotics. uniba.it For compounds containing a fluoropyrrolidine moiety, studies in rat liver microsomes have shown that bioactivation is primarily catalyzed by CYP3A1 and CYP3A2. nih.gov This suggests that the human ortholog, CYP3A4, is likely a key enzyme in the metabolism of this compound. Furthermore, CYP2E1 is known to be a predominant isoform responsible for the metabolism of other fluorinated compounds, indicating its potential involvement. nih.gov

| CYP Isoform | Predicted Metabolic Reaction | Supporting Evidence from Related Compounds |

|---|---|---|

| CYP3A4/5 | Hydroxylation, Oxidation, Ring Opening | Primary enzyme for metabolism of many pyrrolidine and fluoropyrrolidine structures. nih.gov |

| CYP2E1 | Oxidation, Defluorination | Major isoform in the metabolism of fluorinated compounds. nih.gov |

| CYP2D6 | Hydroxylation | Involved in the metabolism of compounds with a basic nitrogen atom. |

Flavin-Containing Monooxygenase (FMO) Mediated N-Oxidation (from related compounds)

In addition to CYPs, Flavin-Containing Monooxygenases (FMOs) are another important class of Phase I enzymes that catalyze the oxidation of nucleophilic heteroatoms, particularly nitrogen and sulfur. optibrium.com N-oxidation accounts for a significant portion of known FMO-mediated metabolism. optibrium.com The secondary amine within the pyrrolidine ring of this compound represents a potential site for FMO-catalyzed N-oxidation. Studies on pyrrolizidine alkaloids have demonstrated that FMOs can be involved in their N-oxidation, although the relative contribution of FMOs versus CYPs can be highly dependent on the specific species and tissue being studied. nih.gov

Investigation of Retroreduction and Interconversion Pathways (from related compounds)

While oxidation is the most common metabolic pathway, retroreduction of oxidized metabolites can also occur. This involves the enzymatic reduction of ketone or N-oxide metabolites back to their parent forms. Furthermore, for chiral compounds, metabolism can sometimes lead to interconversion, where one enantiomer is converted into the other. In a study analyzing the chiral metabolites of (R)-1-aminoindan, a related amine, the corresponding (S)-enantiomer was not detected. nih.gov This suggests that for this class of compounds, metabolic chiral interconversion may not be a significant pathway, though it must be assessed on a case-by-case basis.

Preclinical Pharmacokinetic Evaluation in Animal Models

The preclinical pharmacokinetic profile of a drug candidate provides critical insights into its behavior within a living organism. This evaluation, typically conducted in various animal models, characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound. For novel molecules like this compound, where specific data may be limited, an understanding can be extrapolated from structurally related compounds. Animal models are frequently used in drug discovery to assess the potential for drug-drug interactions and to understand the underlying mechanisms of a candidate's pharmacokinetic profile. nih.gov

Absorption and Distribution Studies in Rodent and Non-Rodent Species (from related compounds)

The processes of absorption and distribution determine the onset, intensity, and duration of a compound's effect. Absorption can occur through various routes, with lipid-soluble substances generally being more readily absorbed. msdvetmanual.com Following absorption, a compound is distributed via the bloodstream to various tissues and organs. msdvetmanual.com The extent of distribution is influenced by factors such as the compound's water solubility and its affinity for plasma proteins and tissue receptors. msdvetmanual.com

Studies on related difluorophenyl and pyrrolidine-containing compounds in preclinical species offer valuable predictive information. For instance, the pharmacokinetic properties of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- acs.orgacs.orgresearchgate.net-triazolo[4,3-a]pyridine, a compound also featuring a difluorophenyl group, have been characterized in rats, dogs, and monkeys. This related compound demonstrated moderate to high oral bioavailability across these species, suggesting efficient absorption from the gastrointestinal tract. nih.gov

The volume of distribution at steady state (Vdss) provides an indication of how extensively a drug distributes into body tissues. For the aforementioned related difluorophenyl compound, Vdss values were low, ranging from 0.4 to 1.3 L/kg in rats, dogs, and monkeys, indicating that its distribution is largely confined to the plasma and extracellular fluids rather than accumulating extensively in tissues. nih.gov The incorporation of fluorine can also modulate physicochemical properties like lipophilicity, which in turn affects absorption and distribution. researchgate.netresearchgate.netmdpi.com

Table 1: Pharmacokinetic Parameters of a Related Difluorophenyl Compound in Preclinical Species

| Species | Route | Bioavailability (%) | Vdss (L/kg) | Plasma Half-life (h) |

|---|---|---|---|---|

| Rat | p.o. | 30-65% | 0.4 - 1.3 | 1 - 5 |

| Dog | p.o. | 87% | 0.4 - 1.3 | 1 - 5 |

| Monkey | p.o. | 40% | 0.4 - 1.3 | 1 - 5 |

Data derived from studies on 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- acs.orgacs.orgresearchgate.net-triazolo[4,3-a]pyridine nih.gov

Elimination Routes and Clearance Mechanisms (from related compounds)

Drug elimination is the irreversible removal of a drug from the body, occurring through excretion and biotransformation (metabolism). mhmedical.commhmedical.com Clearance is the measure of the volume of fluid cleared of the drug per unit of time and is a key parameter for describing elimination. mhmedical.com